1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone
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Overview
Description
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone typically involves the nitration of a quinolinone precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve large-scale nitration and alkylation reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Quinolinone oxides.
Reduction: Amino-quinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-hydroxy-2(1h)-quinolinone: Lacks the nitro group, which may result in different biological activities.
6-Nitro-2(1h)-quinolinone: Lacks the ethyl and hydroxy groups, affecting its chemical reactivity and biological properties.
3-Hydroxy-6-nitro-2(1h)-quinolinone: Lacks the ethyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
1-Ethyl-3-hydroxy-6-nitro-2(1h)-quinolinone is unique due to the presence of the ethyl, hydroxy, and nitro groups, which collectively contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-ethyl-3-hydroxy-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-2-12-9-4-3-8(13(16)17)5-7(9)6-10(14)11(12)15/h3-6,14H,2H2,1H3 |
InChI Key |
NYBYAIDKAZDBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)O |
Origin of Product |
United States |
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